molecular formula C17H13BrFN3O2 B10948596 N-(3-bromophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide

N-(3-bromophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10948596
M. Wt: 390.2 g/mol
InChI Key: AYKIDNOAQJDQBL-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromophenyl group, a fluorophenoxy group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.

    Attachment of the Fluorophenoxy Group: The fluorophenoxy group can be attached through an etherification reaction using a fluorinated phenol and an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-(3-bromophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromophenyl)-2-{[(4-fluorophenyl)methyl]amino}acetamide
  • Methyl 3-(2-bromophenyl)propionate

Uniqueness

N-(3-bromophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and the presence of both bromine and fluorine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H13BrFN3O2

Molecular Weight

390.2 g/mol

IUPAC Name

N-(3-bromophenyl)-1-[(2-fluorophenoxy)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C17H13BrFN3O2/c18-12-4-3-5-13(10-12)20-17(23)15-8-9-22(21-15)11-24-16-7-2-1-6-14(16)19/h1-10H,11H2,(H,20,23)

InChI Key

AYKIDNOAQJDQBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCN2C=CC(=N2)C(=O)NC3=CC(=CC=C3)Br)F

Origin of Product

United States

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